Chloro(1,5-cyclooctadiene)iridium(I) dimer

Asymmetric Catalysis Transfer Hydrogenation Enantioselective Synthesis

When a project's success hinges on enantioselectivity, Catalyst selection is critical. If your hydrogenation or C-H borylation process has encountered limitations with rhodium alternatives like [Rh(COD)Cl]₂, this is your definitive solution. Structurally, [Ir(COD)Cl]₂ provides a versatile dimeric framework for ligand substitution, explicitly enabling the in-situ generation of catalysts that deliver up to 99% ee for ketone reduction. This capability is indispensable for meeting regulatory specifications in single-enantiomer drug synthesis. Furthermore, its industrial viability is proven with a TON of 43,000, allowing for exceptionally low catalyst loadings (0.002 mol%) to minimize both precious metal cost and downstream purification. The compound's air stability ensures consistent, reliable dispensing in high-throughput experimentation, accelerating your discovery funnel with predictable, high-fidelity results.

Molecular Formula C16H24Cl2Ir2-2
Molecular Weight 671.7 g/mol
CAS No. 12112-67-3
Cat. No. B080787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(1,5-cyclooctadiene)iridium(I) dimer
CAS12112-67-3
Molecular FormulaC16H24Cl2Ir2-2
Molecular Weight671.7 g/mol
Structural Identifiers
SMILESC1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir]
InChIInChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;;
InChIKeySHZHQWGWORCBJK-MIXQCLKLSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloro(1,5-cyclooctadiene)iridium(I) Dimer (CAS 12112-67-3): Procuring the Foundational Iridium(I) Precursor for Asymmetric Catalysis


Chloro(1,5-cyclooctadiene)iridium(I) dimer, commonly abbreviated as [Ir(COD)Cl]₂, is a well-defined, air-stable organometallic complex that serves as a principal precursor for generating highly active iridium(I) catalysts [1]. The compound features a dimeric structure with two iridium centers bridged by chloride ligands, each coordinated to a 1,5-cyclooctadiene (COD) ligand, providing a stable and versatile platform for ligand substitution [2]. Its primary utility lies in the in situ generation of chiral iridium complexes, making it an indispensable starting material for a wide range of enantioselective transformations in both academic research and industrial process chemistry.

[Ir(COD)Cl]₂ (CAS 12112-67-3): Why the Iridium-Catalyzed Outcome Cannot Be Replicated by Rhodium or Other Metal Analogs


In asymmetric catalysis, the choice of metal precursor is not interchangeable; it dictates the mechanistic pathway, substrate scope, and ultimate stereochemical outcome. For instance, while rhodium-based analogs like [Rh(COD)Cl]₂ are workhorses for certain hydrogenations, they frequently exhibit lower enantioselectivities and a different substrate profile compared to iridium systems for challenging unfunctionalized olefins and specific heterocycles [1]. The underlying reason for this differentiation stems from the larger atomic radius and higher spin-orbit coupling of iridium, which allows for a distinct ligand field and a more pronounced 'directing effect' with functionalized substrates [2]. Consequently, substituting [Ir(COD)Cl]₂ with a rhodium or ruthenium precursor in a validated iridium-catalyzed process will not simply result in lower yield; it typically leads to a complete failure of stereocontrol or a different chemoselectivity, as demonstrated by direct comparative studies [3].

[Ir(COD)Cl]₂ (CAS 12112-67-3): Quantitative Performance Differentiation Against Key Comparators


[Ir(COD)Cl]₂ vs. [Rh(COD)Cl]₂: Achieving >99% ee in Asymmetric Transfer Hydrogenation Where Rhodium Fails

In the asymmetric transfer hydrogenation of aromatic ketones, a catalyst generated in situ from [Ir(COD)Cl]₂ and a cinchona alkaloid-derived NNP ligand achieved up to 99% ee across a broad scope of 30 substrates, operating with a high substrate-to-catalyst (S/C) ratio of up to 2000 [1]. In contrast, analogous rhodium-based systems, such as those derived from [Rh(COD)Cl]₂, are known to yield significantly lower enantioselectivities in comparable ketone hydrosilylation and transfer hydrogenation reactions, often plateauing at 32% ee under optimized conditions [2]. This stark contrast in stereochemical fidelity underscores the superior ability of the iridium center, derived from this specific precursor, to create a chiral environment necessary for high enantiocontrol.

Asymmetric Catalysis Transfer Hydrogenation Enantioselective Synthesis

Superior Performance of [Ir(COD)Cl]₂ in Heteroarene Hydrogenation: TON up to 43,000 and TOF up to 3,510 h⁻¹

When combined with the Difluorphos ligand, [Ir(COD)Cl]₂ forms a highly efficient catalyst system for the asymmetric hydrogenation of quinolines and pyridines [1]. This system operates at remarkably low catalyst loadings (0.05–0.002 mol%) and achieves Turnover Numbers (TON) up to 43,000 and Turnover Frequencies (TOF) up to 3,510 h⁻¹, producing hydrogenated products with up to 98% ee [1]. In a direct comparative study, [Rh(COD)Cl]₂ was found to be less effective under similar conditions, and even closely related iridium analogs like [Ir(COE)₂Cl]₂ and RuCl₂(CH₃CN)₄ were evaluated as precatalysts, with [Ir(COD)Cl]₂ demonstrating superior stabilization and performance [2]. This exceptional productivity and efficiency at such low loadings is a defining characteristic of the [Ir(COD)Cl]₂-derived system.

Asymmetric Hydrogenation Heterocyclic Chemistry Catalyst Efficiency

Kinetic Advantage of [Ir(COD)Cl]₂ Over [Ir(COE)₂Cl]₂ in Ligand Substitution for Faster Catalyst Generation

The rate of active catalyst formation is a critical parameter in both high-throughput screening and industrial applications. Iridium-alkene complexes like [Ir(COE)₂Cl]₂ (COE = cyclooctene) are known to undergo ligand substitution more rapidly than their diene counterparts due to the weaker binding of the η²-alkene [1]. However, this higher reactivity comes at the cost of lower stability, making [Ir(COE)₂Cl]₂ more prone to decomposition before it can form the desired active species. [Ir(COD)Cl]₂, by virtue of its chelating 1,5-cyclooctadiene ligand, offers a superior balance of stability and reactivity. It is sufficiently stable to be stored and handled with standard Schlenk techniques yet readily undergoes ligand exchange upon addition of a stronger σ-donor ligand, providing a more controlled and reliable route to the active catalyst [1].

Organometallic Chemistry Catalyst Precursor Ligand Exchange Kinetics

Quantifiable Purity and Iridium Content Specifications for [Ir(COD)Cl]₂ Ensure Reproducible Stoichiometry

For accurate stoichiometric calculations in catalyst preparation, the precise iridium content and purity of the precursor are non-negotiable. [Ir(COD)Cl]₂ is available from major suppliers with well-defined specifications. Commercial material can be sourced with a purity of ≥98.0% and a certified iridium content between 56.2% and 58.2%, as verified by elemental analysis . Alternatively, technical grade material (>93.0% purity by argentometric titration) is also available for less demanding applications . In contrast, alternative precursors like [Ir(COD)(OMe)]₂ or in-house prepared complexes often lack this level of rigorous, batch-specific analytical certification, introducing a source of variability and uncertainty in catalyst loading.

Quality Control Procurement Analytical Chemistry

[Ir(COD)Cl]₂ (CAS 12112-67-3): Ideal Procurement Scenarios Driven by Performance Evidence


Synthesis of High-Value Chiral Pharmaceutical Intermediates

Based on the evidence of achieving up to 99% ee in ketone reduction [1], [Ir(COD)Cl]₂ should be prioritized as the precursor of choice for the asymmetric synthesis of chiral alcohols and amines. This is particularly relevant for projects where the rhodium analog [Rh(COD)Cl]₂ has failed to deliver the required enantiomeric purity (>99% ee), making [Ir(COD)Cl]₂ essential for meeting regulatory specifications for single-enantiomer drugs.

C-H Borylation for Late-Stage Functionalization of Drug Candidates

The demonstrated ability of the [Ir(COD)Cl]₂/boryl ligand system to perform efficient, functional-group-directed ortho-C-H borylation of arenes [1] positions this precursor as a key enabling technology in medicinal chemistry. It allows for the late-stage diversification of complex drug scaffolds, a capability not matched by many palladium or rhodium-based systems, which may require pre-functionalized starting materials.

Process Chemistry Requiring Ultra-Low Catalyst Loadings (High TON)

For industrial-scale asymmetric hydrogenations of heteroarenes, the evidence of a TON of up to 43,000 using a [Ir(COD)Cl]₂-derived catalyst [1] provides a compelling economic argument. Procuring this specific precursor enables processes with exceptionally low catalyst loadings (down to 0.002 mol%), which minimizes both the cost contribution of the precious metal and the burden of metal removal during downstream purification.

Catalyst Screening and High-Throughput Experimentation (HTE)

The combination of its air stability for easy dispensing [1] and its ability to rapidly form active catalysts with a wide variety of ligands makes [Ir(COD)Cl]₂ the ideal precursor for HTE campaigns . Its use ensures that ligand performance is evaluated consistently, without the variability introduced by less stable or ill-defined iridium sources, thereby accelerating the discovery of novel catalytic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloro(1,5-cyclooctadiene)iridium(I) dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.